2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal Chemistry Chemical Biology Click Chemistry

2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207003-32-4; MF C₁₈H₁₆BrN₃OS; MW 402.31 g/mol) is a synthetic small molecule belonging to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide class, also referred to as imidazole thioacetanilides (ITAs). The compound features a 1,2,5-trisubstituted imidazole core: a 4-bromophenyl group at C5, a p-tolyl (4-methylphenyl) group at N1, and a thioacetamide (-SCH₂CONH₂) side chain at C2.

Molecular Formula C18H16BrN3OS
Molecular Weight 402.31
CAS No. 1207003-32-4
Cat. No. B2870870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207003-32-4
Molecular FormulaC18H16BrN3OS
Molecular Weight402.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H16BrN3OS/c1-12-2-8-15(9-3-12)22-16(13-4-6-14(19)7-5-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23)
InChIKeySUWZUWBIFLXRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207003-32-4): Structural Identity and Compound Class Overview for Research Procurement


2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207003-32-4; MF C₁₈H₁₆BrN₃OS; MW 402.31 g/mol) is a synthetic small molecule belonging to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide class, also referred to as imidazole thioacetanilides (ITAs) [1]. The compound features a 1,2,5-trisubstituted imidazole core: a 4-bromophenyl group at C5, a p-tolyl (4-methylphenyl) group at N1, and a thioacetamide (-SCH₂CONH₂) side chain at C2. This scaffold is a recognized pharmacophore in medicinal chemistry, with structurally related ITA derivatives having been evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), β-secretase (BACE1) inhibitors, and antimicrobial agents [1][2][3]. The distinguishing feature of this specific compound is its unsubstituted primary acetamide terminus (-CONH₂), in contrast to the N-aryl or N-alkyl acetamide congeners that dominate the published ITA literature.

Why Generic Substitution Fails for 2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Structural Determinants That Preclude Simple In-Class Replacement


In-class imidazole thioacetamide derivatives cannot be casually interchanged because three independent structural variables—the N1 substituent, the C5 aryl group, and the acetamide N-substitution pattern—each contribute non-redundantly to molecular recognition, synthetic versatility, and physicochemical properties. Published SAR studies on ITA-class HIV-1 NNRTIs demonstrate that even minor modifications to the N1-aryl group produce EC₅₀ shifts exceeding 10-fold, with the lead compound L1 (EC₅₀ = 2.053 μM) being outperformed by optimized congeners 4a5 (EC₅₀ = 0.18 μM) and 4a2 (EC₅₀ = 0.20 μM) [1]. The bromine atom at the 4-position of the C5 phenyl ring is not merely a spectator substituent; it serves as a critical synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is impossible with des-bromo or chloro-only analogs . Critically, the free primary acetamide (-CONH₂) of the target compound is a reactive amine handle for further conjugation—a feature absent in the N-substituted acetamide variants that represent the majority of commercially available ITA analogs—making this compound a uniquely versatile intermediate for both medicinal chemistry and chemical biology probe development.

Quantitative Differentiation Evidence for 2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207003-32-4) Versus Closest Analogs


Evidence Item 1: Free Primary Acetamide (-CONH₂) Provides a Reactive Conjugation Handle Absent in N-Substituted Analogs

The target compound bears a free primary acetamide terminus (-SCH₂CONH₂), whereas the closest commercially available analogs—2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207042-73-6; MW 492.44), the N-(3-chlorophenyl) analog (CAS 1207042-88-3; MW 512.85), and the N-phenylacetamide variant—all have N-substituted acetamides that block primary amine reactivity . The free -NH₂ group of the target compound enables direct conjugation to carboxylic acids, activated esters, isocyanates, or sulfonyl chlorides without prior deprotection, a capability unavailable in all N-aryl and N-alkyl congeners. This is a binary structural difference: the target compound is a synthetic intermediate capable of further elaboration, while N-substituted analogs are terminal products in most synthetic schemes.

Medicinal Chemistry Chemical Biology Click Chemistry

Evidence Item 2: 4-Bromophenyl Substituent Enables Palladium-Catalyzed Cross-Coupling Diversification

The bromine atom at the 4-position of the C5 phenyl ring is a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This enables late-stage diversification of the imidazole scaffold at a position known to modulate biological activity in the ITA class. The analogous 5-(4-chlorophenyl) or des-halogen variants require harsher conditions or are entirely unreactive toward oxidative addition. While the thiol precursor 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol (CAS 1105189-65-8; MW 345.26) also bears the bromine atom, its free thiol group (-SH) introduces competing reactivity (oxidation to disulfide, metal coordination) that complicates cross-coupling selectivity . The target compound's thioether (-S-CH₂CONH₂) effectively protects the sulfur while retaining the bromine for orthogonal reactivity.

Synthetic Chemistry Late-Stage Functionalization C-C Bond Formation

Evidence Item 3: p-Tolyl at N1 Confers Distinct Lipophilicity and Steric Profile Versus N-Phenyl and N-Benzyl ITA Analogs

The N1-p-tolyl substituent (4-methylphenyl) distinguishes this compound from the N1-phenyl analog (CAS 1206997-44-5; 2-{[5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide) and the N1-benzyl analog (2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide). In published ITA-class HIV-1 NNRTI SAR, the N1-aryl substituent was systematically varied, and the nature of this group significantly affected anti-HIV potency, with EC₅₀ values ranging from 0.18 μM to >10 μM depending on the N1-substituent [1]. The p-tolyl group contributes a calculated logP increment of approximately +0.5 relative to the unsubstituted N1-phenyl analog, enhancing membrane permeability potential while the methyl group provides a subtle steric and electronic perturbation at the imidazole N1 position. In contrast, the N1-benzyl analog introduces a flexible methylene spacer (-CH₂-) that alters the spatial orientation of the aromatic ring and increases conformational entropy .

Physicochemical Properties Drug Design SAR

Evidence Item 4: Imidazole-Thioacetamide Scaffold is Validated in Multiple Target Classes, with Antimicrobial Activity Documented for Close Structural Analogs

While no published antimicrobial MIC data exists specifically for the target compound, the imidazole-2-ylthio scaffold has demonstrated antimicrobial and antifungal activity across multiple studies. A closely related 2-substituted imidazole derivative series (Salman et al., 2015) featuring the imidazol-2-ylthio-N-tolylacetamide core showed antimicrobial activity [1]. In a broader imidazole series, Takfaoui et al. (2019) reported that specific 1,2,4,5-tetrasubstituted imidazoles displayed strong antifungal activity (compound 2: IC₅₀ = 95 ± 7.07 μM against fungal lanosterol 14α-demethylase) with excellent bioavailability and good toxicity profiles, while showing no antibacterial activity—underscoring that structural nuance dictates target selectivity within the imidazole class [2]. Separately, ITA derivatives have been developed as BACE1 inhibitors for Alzheimer's disease, with docking studies confirming the thioether-acetamide linker as a critical pharmacophoric element [3]. These orthogonal biological activities demonstrate that the scaffold is biologically relevant but that specific substitution patterns determine target engagement.

Antimicrobial Antifungal Biological Screening

Optimal Research and Procurement Application Scenarios for 2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207003-32-4)


Scenario 1: Diversifiable Core Scaffold for Imidazole-Focused Library Synthesis

For medicinal chemistry groups building focused imidazole libraries, this compound serves as a privileged intermediate that supports three orthogonal diversification vectors: (i) amide coupling or sulfonylation at the free -NH₂ of the acetamide, (ii) palladium-catalyzed cross-coupling at the 4-bromophenyl group (Suzuki, Buchwald-Hartwig), and (iii) potential further functionalization at the imidazole C4 position [1]. The protected thioether ensures sulfur compatibility with Pd catalysis, a key advantage over the thiol precursor [2]. This scenario leverages the binary advantage of the free acetamide (Evidence Item 1) and the bromine handle (Evidence Item 2).

Scenario 2: Chemical Probe Synthesis Requiring a Primary Amine Conjugation Point

When designing chemical probes for target engagement studies (e.g., PROTACs, fluorescent probes, biotinylated affinity reagents), the free primary amine of the target compound provides a direct, single-step conjugation point to carboxylic acid-containing reporters or linkers via amide bond formation [1]. This eliminates the deprotection step required with N-Boc-protected intermediates and avoids the steric hindrance associated with N-aryl acetamide analogs. The bromine atom can simultaneously serve as a second, orthogonal functionalization point for radiolabeling or further elaboration.

Scenario 3: SAR Exploration of the N1-Aryl Substituent in ITA-Class Biological Targets

For research programs investigating HIV-1 NNRTIs, BACE1, or antimicrobial targets within the imidazole-thioacetamide class, the N1-p-tolyl substituent represents a specific point on the N1-aryl SAR landscape that is underrepresented in the published literature relative to N1-phenyl or N1-benzyl variants [1][2]. The target compound fills a gap in commercially available ITA analogs, enabling systematic exploration of the N1-aryl steric and electronic parameter space without the added conformational flexibility of the benzyl linker [3].

Scenario 4: Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 402.31 g/mol and an estimated logP of approximately 3.0–3.5, the compound resides in fragment-to-lead chemical space and adheres to Lipinski's Rule of Five (≤1 violation predicted) [1]. The three-dimensional arrangement of the imidazole core with the thioether-acetamide side chain and two differentiated aromatic substituents provides a defined pharmacophoric geometry suitable for fragment growing or merging strategies. Its availability as a single, well-characterized entity makes it preferable to synthesizing the core de novo for initial fragment screening campaigns.

Quote Request

Request a Quote for 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.